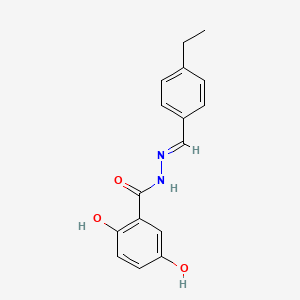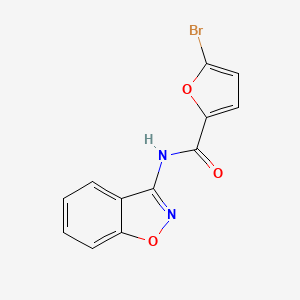![molecular formula C22H29N3O B4834888 N-[4-(SEC-BUTYL)PHENYL]-N'-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA](/img/structure/B4834888.png)
N-[4-(SEC-BUTYL)PHENYL]-N'-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA
Overview
Description
N-[4-(SEC-BUTYL)PHENYL]-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea linkage between two aromatic rings, one substituted with a sec-butyl group and the other with a pyrrolidinylmethyl group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(SEC-BUTYL)PHENYL]-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA typically involves the reaction of 4-(sec-butyl)aniline with 4-(1-pyrrolidinylmethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(SEC-BUTYL)PHENYL]-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(SEC-BUTYL)PHENYL]-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-SEC-BUTYL-PHENYL)-BENZAMIDE: Similar structure but with a benzamide linkage instead of a urea linkage.
N-(4-SEC-BUTYL-PHENYL)-4-CHLORO-BENZENESULFONAMIDE: Contains a sulfonamide group instead of a urea linkage.
Uniqueness
N-[4-(SEC-BUTYL)PHENYL]-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is unique due to its specific combination of functional groups and the presence of both sec-butyl and pyrrolidinylmethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-3-17(2)19-8-12-21(13-9-19)24-22(26)23-20-10-6-18(7-11-20)16-25-14-4-5-15-25/h6-13,17H,3-5,14-16H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNGQOYFKSHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-5-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4834809.png)
![Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate](/img/structure/B4834815.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4834835.png)
![2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide](/img/structure/B4834837.png)
![2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4834839.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B4834861.png)


![4-BENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE](/img/structure/B4834870.png)
METHANONE](/img/structure/B4834892.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate](/img/structure/B4834893.png)
![N~2~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4834900.png)
![N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4834905.png)
